Dde-Dap(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

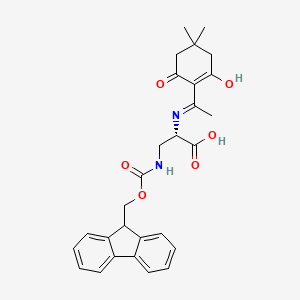

Dde-Dap(Fmoc)-OH: is a compound used primarily in peptide synthesis. It is a derivative of diaminopropionic acid, where the amino groups are protected by the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Dde-Dap(Fmoc)-OH typically begins with diaminopropionic acid.

Protection of Amino Groups: The amino groups of diaminopropionic acid are protected using Dde and Fmoc protecting groups. This involves:

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions:

Coupling Reactions:

Common Reagents and Conditions:

Deprotection: Hydrazine, hydroxylamine, piperidine.

Coupling: HATU, EDC, bases like triethylamine or sodium carbonate.

Major Products:

- The major products formed from these reactions are peptides with specific sequences, where Dde-Dap(Fmoc)-OH serves as a building block.

Aplicaciones Científicas De Investigación

Chemistry:

Peptide Synthesis: Dde-Dap(Fmoc)-OH is widely used in solid-phase peptide synthesis to create peptides with specific sequences and functionalities.

Biology:

Protein Engineering: It is used in the synthesis of peptides for studying protein-protein interactions and enzyme-substrate interactions.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs and therapeutic agents.

Industry:

Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mecanismo De Acción

Mechanism:

Peptide Synthesis: Dde-Dap(Fmoc)-OH acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted side reactions during the synthesis process.

Deprotection: The protecting groups are selectively removed under specific conditions to reveal the free amino groups, which then participate in peptide bond formation.

Molecular Targets and Pathways:

Peptide Bond Formation: The primary molecular target is the formation of peptide bonds between amino acids, facilitated by coupling reagents and deprotection steps.

Comparación Con Compuestos Similares

Boc-Dap(Fmoc)-OH: Uses Boc (tert-butyloxycarbonyl) as a protecting group instead of Dde.

Cbz-Dap(Fmoc)-OH: Uses Cbz (carbobenzyloxy) as a protecting group instead of Dde.

Uniqueness:

Dde-Dap(Fmoc)-OH: is unique due to the Dde protecting group, which offers selective deprotection under mild conditions, making it suitable for complex peptide synthesis where selective deprotection is crucial.

Actividad Biológica

Dde-Dap(Fmoc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-2,3-diaminopropionic acid, is an amino acid derivative extensively utilized in peptide synthesis. This compound exhibits significant biological activities, particularly in the context of gene delivery and peptide-mediated cellular functions.

- Molecular Formula : C28H30N2O6

- Molecular Weight : 490.56 g/mol

- CAS Number : 247127-51-1

- Purity : Minimum 99% .

This compound plays a crucial role in the formation of peptides that can effectively deliver nucleic acids into cells. The compound's structure allows it to form non-covalent complexes with nucleic acids, protecting them from degradation by nucleases and facilitating their uptake through endocytosis. Upon entering the endosome, the pH-sensitive nature of Dap-rich peptides enables them to disrupt endosomal membranes, promoting the release of the cargo into the cytoplasm .

Gene Delivery Efficacy

Research indicates that peptides incorporating this compound are particularly effective in mediating gene silencing. For instance, studies demonstrated that Dap-rich peptides exhibited low cytotoxicity while achieving significant plasmid DNA and siRNA transfer in various cell lines, including:

- MCF-7 (human breast cancer cells)

- A549 (adenocarcinomic human alveolar basal epithelial cells)

- Human umbilical vein endothelial cells (HUVECs)

- Differentiated THP-1 macrophage-like cells .

Case Studies

- Peptide Design for Enhanced Delivery :

- Toxicity Assessment :

Comparative Analysis of Peptide Constructs

| Peptide Construct | Composition | Gene Delivery Efficiency | Cytotoxicity Level |

|---|---|---|---|

| LADap4-L1 | 4 Dap residues | Moderate | Low |

| LADap(Me)4-L1 | 4 N-methylated Dap | High | Very Low |

| Custom Dap Peptide | Varies | Very High | Low |

Propiedades

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKWTEXBXUEJRZ-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.